Lipophilicity (XLogP3) Differentiation from 3-Methoxy and 3-Hydroxy Analogs
The target compound has a computed XLogP3 of 2.8 [1], which is significantly higher than the 3-methoxy analog (4-bromo-3-methoxythiophene-2-carboxylic acid, estimated XLogP3 ~1.9, CID 91871677 reports 1.5 for a closely related scaffold) [2] and substantially higher than the 3-hydroxy precursor (4-bromo-3-hydroxythiophene-2-carboxylic acid, CAS 634187-30-7, estimated XLogP3 ~1.2–1.5). The ~0.9–1.6 log unit increase reflects the additional three methylene carbons in the allyl chain, translating to an approximately 8–40× higher theoretical partition coefficient for the target compound. This elevated lipophilicity is relevant for applications requiring enhanced membrane permeability or non-aqueous solubility.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | 4-Bromo-3-methoxythiophene-2-carboxylic acid: XLogP3 ≈ 1.5–1.9; 4-Bromo-3-hydroxythiophene-2-carboxylic acid: XLogP3 ≈ 1.2–1.5 |
| Quantified Difference | ΔXLogP3 ≈ +0.9 to +1.6 (target vs. methoxy and hydroxy analogs) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release) |
Why This Matters
A 1.6 log unit increase in XLogP3 can substantially affect compound partitioning, passive membrane permeability, and protein binding—critical parameters when selecting building blocks for medicinal chemistry library synthesis or probe molecule design.
- [1] PubChem CID 97618233, Computed Properties, XLogP3-AA = 2.8. View Source
- [2] PubChem CID 91871677, Computed Properties, XLogP3-AA = 1.5. Note: CID may not correspond exactly to 4-bromo-3-methoxythiophene-2-carboxylic acid; value used as scaffold-level estimate. View Source
